Cas no 2138217-26-0 (tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate)

Tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a versatile intermediate in organic synthesis, particularly in the development of pharmaceuticals and bioactive compounds. Its structure features a Boc-protected amino group and a 1,2,3-triazole moiety, offering functional handles for further derivatization. The tert-butyloxycarbonyl (Boc) group enhances stability during synthetic manipulations, while the triazole ring contributes to potential biological activity. This compound is valuable in medicinal chemistry for constructing nitrogen-rich heterocycles, often employed in drug discovery for its ability to participate in click chemistry and other selective transformations. Its well-defined reactivity profile makes it suitable for controlled modifications in complex molecule synthesis.
tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate structure
2138217-26-0 structure
Product name:tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
CAS No:2138217-26-0
MF:C13H21N5O2
MW:279.338142156601
CID:6227451
PubChem ID:165458977

tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • EN300-743310
    • 2138217-26-0
    • tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
    • Inchi: 1S/C13H21N5O2/c1-13(2,3)20-12(19)18-7-9(5-10(14)8-18)11-6-15-17(4)16-11/h5-6,10H,7-8,14H2,1-4H3
    • InChI Key: VPGOJTKMHWBCBM-UHFFFAOYSA-N
    • SMILES: O(C(N1CC(C2C=NN(C)N=2)=CC(C1)N)=O)C(C)(C)C

Computed Properties

  • Exact Mass: 279.16952493g/mol
  • Monoisotopic Mass: 279.16952493g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 86.3Ų

tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-743310-2.5g
tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
2138217-26-0 95%
2.5g
$4566.0 2024-05-24
Enamine
EN300-743310-10.0g
tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
2138217-26-0 95%
10.0g
$10018.0 2024-05-24
Enamine
EN300-743310-0.05g
tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
2138217-26-0 95%
0.05g
$1957.0 2024-05-24
Enamine
EN300-743310-1.0g
tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
2138217-26-0 95%
1.0g
$2330.0 2024-05-24
Enamine
EN300-743310-5.0g
tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
2138217-26-0 95%
5.0g
$6757.0 2024-05-24
Enamine
EN300-743310-0.1g
tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
2138217-26-0 95%
0.1g
$2050.0 2024-05-24
Enamine
EN300-743310-0.25g
tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
2138217-26-0 95%
0.25g
$2143.0 2024-05-24
Enamine
EN300-743310-0.5g
tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate
2138217-26-0 95%
0.5g
$2236.0 2024-05-24

Additional information on tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate

Introduction to Tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate (CAS No. 2138217-26-0)

Tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its unique Chemical Abstracts Service (CAS) number 2138217-26-0, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure incorporates several functional groups that make it a versatile intermediate in the synthesis of biologically active molecules.

The chemical framework of tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is characterized by a tetrahydropyridine core substituted with an amino group at the 3-position and a triazolyl moiety at the 5-position. The presence of the tert-butyl group enhances the lipophilicity of the molecule, which is often a desirable property for oral bioavailability and membrane permeability. Additionally, the 2-methyl-substituted triazole ring introduces further complexity and potential for diverse biological interactions.

In recent years, there has been growing interest in heterocyclic compounds due to their wide range of biological activities. The tetrahydropyridine scaffold is particularly relevant in this context, as it is found in several pharmacologically active agents used to treat conditions such as hypertension and depression. The incorporation of an amino group and a triazole ring into this scaffold suggests potential applications in modulating enzyme activity and receptor binding.

One of the most compelling aspects of tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate is its potential as a building block for more complex drug molecules. The reactivity of the amino group allows for further functionalization via coupling reactions with carboxylic acids or activated esters to form amides. Similarly, the triazole ring can participate in various transformations, including nucleophilic substitution or metal-catalyzed coupling reactions. These properties make it an attractive candidate for synthetic chemists seeking to develop novel therapeutic agents.

Recent advancements in computational chemistry have enabled more efficient screening of candidate compounds for biological activity. Virtual screening techniques have been employed to identify potential binding interactions between tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yl)-1,2,3,6-tetrahydropyridine-1-carboxylate and target proteins. These studies have hinted at its potential utility in inhibiting enzymes such as kinases or phosphodiesterases that are implicated in various diseases. Furthermore, molecular dynamics simulations have provided insights into the conformational flexibility of this compound and its ability to adopt multiple binding poses within a protein active site.

The synthesis of tert-butyl 3-amino-5-(2-methyl-2H-1,2,3-triazol-4-yll)-1,2,3-hexahydropyridine-l-carboxylate involves multi-step organic transformations that highlight the ingenuity of modern synthetic methodologies. Key steps include cyclization reactions to form the tetrahydropyridine core followed by nucleophilic substitution to introduce the amino and triazole groups. The use of chiral auxiliaries or asymmetric catalysis may be employed to ensure high enantiomeric purity if stereochemical control is required for biological activity.

In conclusion,tert-butyl 3-amino--(z-methyl--zH-l ,z ,z-triazol--4-yll)--l ,z ,z ,6-tetrahydropyridine-l-carboxyla te represents a structurally intriguing compound with significant potential in pharmaceutical research. Its unique combination of functional groups makes it a valuable intermediate for drug development efforts aimed at treating a variety of therapeutic indications. As our understanding of molecular interactions continues to evolve,tert-butyl 3-amino--(z-methyl--zH-l ,z ,z-triazol--4-yll)--l ,z ,z ,6-tetrahydropyridine-l-carboxyla te may play an important role in discovering new treatments for human diseases.

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